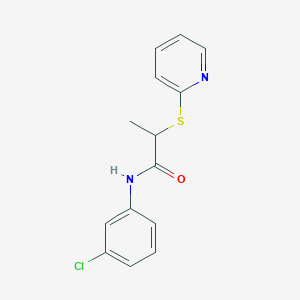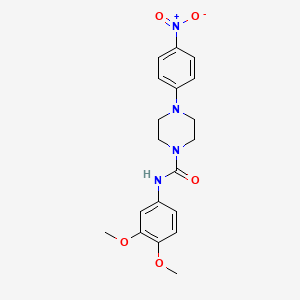![molecular formula C20H21ClN2O2 B4129212 N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4129212.png)
N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic effects in neurodegenerative diseases such as Parkinson's disease. CEP-1347 is a synthetic compound that was first synthesized in the late 1990s and has since been the subject of numerous scientific studies.
Scientific Research Applications
Antiviral Applications
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral activities. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could potentially be synthesized and tested for its efficacy against a range of viral pathogens, contributing to the development of new antiviral drugs.
Anti-inflammatory Properties
The bioactive nature of indole derivatives also extends to anti-inflammatory properties. By modulating inflammatory pathways, these compounds can be crucial in the treatment of chronic inflammatory diseases. Research into the specific anti-inflammatory mechanisms of our compound could lead to novel treatments for conditions such as arthritis or asthma .
Anticancer Research
Indole derivatives are known to possess anticancer activities, making them valuable in oncological research. The compound could be investigated for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. This research could pave the way for new therapeutic agents in the fight against cancer .
Agricultural Chemistry
In agriculture, indole derivatives like indole-3-acetic acid play a role as plant hormones. The compound we are analyzing could be explored for its effects on plant growth and development, possibly leading to enhanced agricultural productivity or the development of new plant growth regulators .
Environmental Science Applications
Given the biological activities of indole derivatives, our compound might be used in environmental science to study its impact on ecosystems or its potential as a biodegradable pollutant. Research could focus on its interaction with environmental factors and its breakdown products in natural settings .
Pharmacological Significance
In pharmacology, the compound’s affinity to bind to multiple receptors could be of significant interest. It could be studied for its pharmacokinetics, pharmacodynamics, and its potential as a lead compound in drug design, especially for targeting neurological disorders due to its potential interaction with dopamine receptors .
Mechanism of Action
Target of Action
A structurally similar compound, n-[2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide, is known to be a potent and selective ligand for the d4 dopamine receptor .
Mode of Action
The structurally similar compound mentioned above interacts with the d4 dopamine receptor, likely causing changes in neurotransmission .
Biochemical Pathways
The d4 dopamine receptor, the target of the structurally similar compound, is involved in several neurological pathways, including those related to mood, behavior, and cognition .
Result of Action
The interaction of the structurally similar compound with the d4 dopamine receptor could potentially influence neurological functions .
properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c1-14-2-8-18(9-3-14)23-13-16(12-19(23)24)20(25)22-11-10-15-4-6-17(21)7-5-15/h2-9,16H,10-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMRDOUMKDOKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl 5-benzyl-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B4129129.png)
![N-(4-bromophenyl)-2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazinecarboxamide](/img/structure/B4129134.png)
![N-[5-(3,4-dimethoxyphenyl)-2-methyl-3-furoyl]phenylalanine](/img/structure/B4129136.png)

![N-(5-chloro-2-phenoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4129154.png)
![ethyl 1-[(4-acetylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4129162.png)
![7-(cyclohexylmethyl)-2-(3-hydroxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4129191.png)
![1-(4-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4129194.png)


![4-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4129217.png)
![N-1-adamantyl-N'-[1-(4-ethoxyphenyl)ethyl]urea](/img/structure/B4129230.png)
![7-(trifluoromethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B4129232.png)
